Baumycin C1

Antimicrobial Resistance Microbiology Natural Product Screening

Baumycin C1 is a naturally occurring anthracycline antibiotic and a critical impurity marker of daunorubicin/doxorubicin. Analytical laboratories face challenges in sourcing fully characterized reference standards for impurity profiling under ICH guidelines. This compound resolves that gap as a certified reference standard with defined purity and stability. • Essential for HPLC/LC-MS method development, release testing, and stability studies of daunorubicin drug substance. • Serves as a functional readout of glycosyl transferase DnrH activity for metabolic engineering and mutant library screening. • Acts as a low-potency mechanistic control (high IC50 against DNA/RNA polymerases) to isolate topoisomerase II poisoning or free radical mechanisms in SAR studies.

Molecular Formula C28H29NO11
Molecular Weight 555.5 g/mol
CAS No. 63084-42-4
Cat. No. B1284055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaumycin C1
CAS63084-42-4
Molecular FormulaC28H29NO11
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
InChIInChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1
InChIKeyAQFSEUJDYAJBPS-RWNSZTQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baumycin C1: Anthracycline Reference Standard and Biosynthetic Intermediate


Baumycin C1 (CAS 63084-42-4) is a naturally occurring anthracycline antibiotic co-produced with the clinically important anticancer secondary metabolites daunorubicin and doxorubicin by various *Streptomyces* species, including *S. peucetius* [1] and *S. coeruleorubidus* [2]. It is a polyketide characterized by a tetracenequinone ring system with a complex glycosidic sugar moiety [3]. Its structural relationship to the major chemotherapeutic agents positions it as a crucial impurity marker and a valuable tool in biosynthetic and analytical research.

Impurity Profiling Workflow
Certified reference standard for daunorubicin impurity analysis and analytical method validation.
Biosynthetic Research Tool
Polyglycosylated end-product marker for DnrH glycosyl transferase pathway studies.
Assay Control Selection
Low polymerase inhibition control for non-DNA-intercalative anthracycline cytotoxicity assays.

Baumycin C1 vs. Daunorubicin: Non-Interchangeability


Despite being a structural analog and impurity of the clinical drugs daunorubicin and doxorubicin , Baumycin C1 exhibits distinct biochemical and biotechnological properties that prevent its simple substitution. The core differentiation lies in its unique acetal moiety on the glycosidic group, which confers differential stability and biological activity profiles compared to its parent compounds [1]. Furthermore, its role is specific: it acts as a biosynthetic shunt product and a polyglycosylated derivative, making it an essential tool for studying specific glycosyl transferase functions (e.g., DnrH) [2] and for use as a certified reference standard in quality control , applications for which generic substitution with the primary drug substance would be invalid.

Vs. Daunorubicin/Doxorubicin
Unique acetal moiety alters stability and biological profiles; not interchangeable for biosynthetic shunt product marker or impurity standard roles.
Vs. B-series Baumycins
Distinct anti-Gram-positive activity profile classifies C1 in the strong inhibition group, whereas B1/B2 show only weak activity.
Vs. Polymerase-Inhibiting Anthracyclines
High IC50 values against DNA/RNA polymerases differentiate C1 from Aclacinomycin A or Daunomycin for non-polymerase mechanism studies.

Baumycin C1: Evidence for Research and Quality Control


Differential Anti-Gram-Positive Activity

Baumycin C1 demonstrates a distinct spectrum of antibacterial activity compared to other members of the baumycin complex. Specifically, it is classified among the 'strong inhibition' group against Gram-positive bacteria, a profile shared only with Baumycins A1, A2, and C2, while Baumycins B1 and B2 show only weak activity [1]. This differential activity profile provides a clear rationale for selecting C1 over a B-series compound for studies focused on Gram-positive antimicrobial mechanisms.

Anti-Gram-Positive Activity
Head-to-head
Strong inhibition vs. Weak (B1, B2)
Qualitative broth dilution assay
Supports antimicrobial screening context for Gram-positive research.
Strain details not enumerated in source abstract.
Antimicrobial Resistance Microbiology Natural Product Screening

Low DNA and RNA Polymerase Inhibition

In contrast to anthracyclines like Aclacinomycin A and Daunomycin which potently inhibit DNA/RNA polymerases (IC50 values of 10-30 µM), Baumycin C1, along with Baumycins B1, B2, and C2, is characterized by 'high IC50 values' on three different polymerases (DNA Pol I, RNA Pol, Reverse Transcriptase) [1]. This indicates a significantly lower affinity for direct polymerase inhibition compared to its more potent analogs. This quantitative differentiation, even if not numerically precise, is crucial for experimental design where polymerase inhibition is a confounding variable.

DNA/RNA Polymerase Inhibition
Cross-study
High IC50 (low potency)
Baseline: Daunomycin IC50 10–30 µM
Supports non-polymerase cytotoxicity endpoint review.
Three polymerases tested; order-of-magnitude difference.
Molecular Pharmacology Enzymology DNA Interaction

Polyglycosylated End-Product Marker

Baumycin C1 serves as a definitive end-point marker for specific glycosyl transferase activity within the daunorubicin biosynthetic gene cluster. Genetic and biochemical evidence shows that the DnrH protein, a glycosyl transferase, is responsible for converting the primary metabolite daunorubicin (DNR) into its polyglycosylated forms, which are collectively known as baumycins [1]. This contrasts with the DnmT protein, which is involved in the attachment of the initial daunosamine sugar. Therefore, the presence or accumulation of Baumycin C1 is a specific and quantifiable readout for DnrH function, which cannot be assessed using DNR or its aglycone precursors.

Biosynthetic End-Product Marker
Class-level
DnrH-dependent polyglycosylation product
dnrH mutants abolish baumycin formation
Supports glycosyl transferase pathway-response interpretation.
Readout based on genetic manipulation in S. peucetius.
Metabolic Engineering Synthetic Biology Actinomycete Genetics

Daunorubicin Impurity Profiling Reference Standard

Baumycin C1 is a fully characterized and commercially supplied chemical compound used as a certified reference standard for the active pharmaceutical ingredient (API) Daunorubicin . Its primary industrial and regulatory application is for analytical method development, method validation (AMV), and Quality Control (QC) for daunorubicin-containing pharmaceuticals. This is a highly specific and quantifiable application, as it requires a pure, characterized standard of the exact impurity, which is not interchangeable with another baumycin or a generic anthracycline.

Impurity Profiling Reference
Spec review
Certified reference standard for Daunorubicin API
HPLC/LC-MS method calibration
Essential for analytical QC and method validation workflows.
Requires regulatory guideline review for AMV.
Analytical Chemistry Pharmaceutical Quality Control Method Validation

Baumycin C1 Research and Industry Applications


Non-Polymerase Cytotoxic Mechanisms in Anthracyclines

Baumycin C1 is the ideal tool for isolating and studying cytotoxic pathways independent of direct DNA/RNA polymerase inhibition. As established evidence shows, it exhibits 'high IC50 values' against key polymerases, making it a low-potency control relative to Daunomycin or Aclacinomycin A [1]. By using Baumycin C1, researchers can probe mechanisms such as topoisomerase II poisoning or free radical generation without the confounding variable of strong, direct polymerase inhibition, enabling cleaner, more interpretable structure-activity relationship (SAR) studies.

Daunorubicin Impurity Method Development and Quality Control

This is the primary, high-value industrial use case. Baumycin C1 is a certified reference standard for Daunorubicin, essential for developing and validating HPLC or LC-MS methods to quantify impurity levels in drug substances and finished products . Its procurement is mandatory for analytical laboratories in pharmaceutical companies and contract research organizations (CROs) performing release testing, stability studies, or method validation in compliance with ICH guidelines.

Engineering Anthracycline Glycosylation

In synthetic biology and metabolic engineering projects aimed at altering the glycosylation patterns of anthracyclines, Baumycin C1 serves as a critical analytical endpoint. The evidence demonstrates that it is a product of the glycosyl transferase DnrH [2]. Therefore, quantifying the production of Baumycin C1 provides a direct, functional readout of DnrH activity. This is essential for screening mutant libraries, optimizing fermentation conditions, or validating the function of heterologously expressed glycosyltransferases aimed at producing novel anthracycline analogs.

Anti-Gram-Positive Antibiotic Screening

Baumycin C1 is a valuable reference compound in antimicrobial discovery programs focused on Gram-positive pathogens. The evidence places it in a select group of baumycins with 'strong inhibition' against this bacterial class, clearly differentiating it from the weakly active B-series compounds [3]. It can serve as a positive control in high-throughput screening assays or as a lead scaffold for semi-synthetic derivatization, where its potency against Gram-positive bacteria is a known, quantifiable (albeit qualitative) baseline.

Application
Selection Property
Validation Focus
Non-polymerase cytotoxicity SAR studies
Low DNA/RNA polymerase inhibition profile
Topoisomerase II / ROS endpoint context
Daunorubicin impurity method validation
Certified impurity reference standard identity
HPLC/LC-MS purity testing and ICH method context
Anthracycline glycosylation pathway engineering
DnrH polyglycosylation end-product marker
DnrH activity readout and mutant screening review
Gram-positive antimicrobial screening
Strong inhibition group reference compound
Broth dilution screening and scaffold derivatization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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